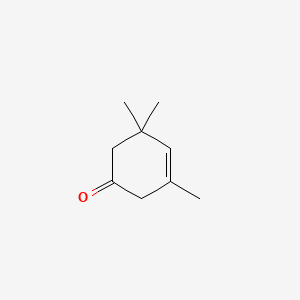
3,5,5-Trimethylcyclohex-3-en-1-one
Cat. No. B3267876
Key on ui cas rn:
471-01-2
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06346651B1
Procedure details


α-isophorone (α-IP) and 7% by weight of adipic acid relative to the amount of α-isophorone were fed to the bottom of the oldershow distilling column (30 plates, 50 mmφ) equipped with a vacuum jacket, and the bottom was heated to start the mixture refluxing. Thereafter, β-isophorone (β-IP) was obtained in the form of a distillate at a distilling rate of 30 g/hr while supplying α-IP to the bottom of the distilling column at a supply rate of 30 g/hr. The distilling column was manipulated at an atmospheric pressure and a reflux ratio of 63. Moreover, the residence time of α-IP at the bottom was 2 hours, the temperature of the bottom was 220° C., and the temperature of the distillate was 183° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:4](=[O:5])[CH:3]=1.C(O)(=O)CCCCC(O)=O>>[CH3:1][C:2]1[CH2:3][C:4](=[O:5])[CH2:6][C:7]([CH3:10])([CH3:9])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)CC(C1)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)CC(C1)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling column (30 plates, 50 mmφ)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a vacuum jacket
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the bottom was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
